molecular formula C21H18N8O3 B2734455 3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1904357-35-2

3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

カタログ番号: B2734455
CAS番号: 1904357-35-2
分子量: 430.428
InChIキー: RFOOUHQLSZMHFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetically designed, potent ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , which are critically implicated in cell proliferation and survival signaling pathways. Its core research value lies in the investigation of oncogenic signaling driven by these kinases, particularly in hematological malignancies. The compound's mechanism involves binding to the active site of these kinases, thereby suppressing the JAK-STAT signaling cascade and FLT3-mediated pro-survival signals, leading to the induction of apoptosis and inhibition of proliferation in susceptible cancer cell lines. This inhibitor is a vital tool for elucidating the complex pathophysiology of myeloproliferative neoplasms and acute myeloid leukemia (AML), especially for models with FLT3-ITD mutations . Researchers utilize this compound in preclinical studies to explore combination therapies, understand mechanisms of kinase inhibitor resistance, and validate JAK2 and FLT3 as therapeutic targets in various oncological contexts.

特性

IUPAC Name

5-(3-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8O3/c1-12-24-21(32-28-12)14-6-7-29-17(9-14)25-26-18(29)11-22-20(30)16-10-23-27-19(16)13-4-3-5-15(8-13)31-2/h3-10H,11H2,1-2H3,(H,22,30)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOUHQLSZMHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(NN=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure

The compound consists of several pharmacophores:

  • Pyrazole moiety : Known for anticancer and anti-inflammatory activities.
  • Oxadiazole : Exhibits a range of biological activities including anticancer effects.
  • Triazole : Contributes to the compound's ability to interact with biological targets effectively.

Biological Activity Overview

Recent studies indicate that pyrazole derivatives have significant biological activities, particularly as inhibitors of cancer cell proliferation. The specific compound under discussion has shown promise in various assays.

Anticancer Activity

  • Mechanism of Action :
    • The compound acts as an inhibitor of key enzymes involved in tumor progression. For instance, it has been reported to inhibit histone demethylase KDM5B, which plays a crucial role in cancer cell proliferation and survival .
    • The presence of the oxadiazole ring enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .
  • In Vitro Studies :
    • In studies involving various cancer cell lines (e.g., MKN45), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
    • A comparative analysis showed that derivatives with similar structures exhibited varying degrees of cytotoxicity against different cancer types, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Biological Activity Summary

CompoundTarget EnzymeCell LineIC50 (μM)Mechanism
3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamideKDM5BMKN450.0244Histone demethylation inhibition
Pyrazole derivative AUnknownHepG210.5Apoptosis induction
Pyrazole derivative BUnknownA54926.0Cell cycle arrest

Study 1: Efficacy Against Gastric Cancer

A recent study evaluated the efficacy of the compound against gastric cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Study 2: Inhibition of Migration and Invasion

Another investigation assessed the impact of the compound on the migratory and invasive capabilities of cancer cells. The findings revealed a marked decrease in both migration and invasion in treated cells compared to controls, suggesting potential applications in preventing metastasis .

科学的研究の応用

Structure Overview

  • Core Structure : Pyrazole
  • Functional Groups : Methoxyphenyl, oxadiazolyl, triazolopyridinyl
  • Molecular Weight : 365.39 g/mol

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess potent activity against various strains of bacteria and fungi. The incorporation of the oxadiazol group in this compound may enhance its efficacy against resistant strains of pathogens.

Anticancer Properties

Recent investigations into pyrazole derivatives have shown promising results in anticancer activity. The structural motifs present in 3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide may interact with cancer cell pathways, leading to apoptosis or inhibition of proliferation in tumor cells.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be explored for treating inflammatory diseases such as arthritis.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Oxadiazole Synthesis : Reaction of hydrazine with carboxylic acid derivatives to form oxadiazoles.
  • Triazole Formation : Click chemistry techniques are often employed to construct triazole linkages efficiently.
  • Final Coupling Reactions : The final compound is synthesized through coupling reactions involving amines and carboxylic acids.

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that pyrazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using minimum inhibitory concentration (MIC) methods, revealing that modifications in the side chains significantly affected their potency.

Case Study 2: Anticancer Activity

In another investigation reported by Pharmaceuticals, a series of pyrazole-triazole hybrids were tested against human cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 3: Anti-inflammatory Properties

Research highlighted in Journal of Medicinal Chemistry illustrated that certain pyrazole derivatives inhibited the expression of inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyrazole-triazolo-pyridine-oxadiazole 3-Methoxyphenyl, 3-methyl-1,2,4-oxadiazole ~450 (estimated) Hypothesized kinase inhibition
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Pyrazole-carboxamide Chlorophenyl, cyanopyrazole 403.1 Synthetic intermediate
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Pyrazole-hydrazide 4-Methoxyphenyl, trimethoxybenzylidene ~408 (estimated) Antimicrobial (in silico)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Triazolo-thiadiazole-pyrazole 4-Methoxyphenyl, variable R groups (e.g., methyl, phenyl) ~400–450 Antifungal (docking studies)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () Thiazole-oxadiazole-oxazole 4-Methoxyphenyl, 1,2-oxazole, 1,2,4-oxadiazole ~464 (estimated) Undisclosed

Physicochemical Properties

  • Lipophilicity : The target compound’s 3-methoxyphenyl and methyl-oxadiazole groups enhance lipophilicity compared to chlorophenyl analogs (e.g., 3a, ClogP ~3.5).
  • Solubility : The pyrazole-carboxamide core and polar oxadiazole may improve aqueous solubility over purely aromatic analogs (e.g., 3a: solubility <1 mg/mL in water) .

Q & A

What are the key considerations for designing a synthetic route for this compound?

Answer (Basic):
The synthesis of hybrid heterocyclic compounds like this requires multi-step optimization. Key steps include:

  • Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., THF/water, 50°C, 16 hours) to ensure regioselectivity .
  • Oxadiazole ring construction : Cyclization of thiosemicarbazides using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) .
  • Coupling reactions : Amide bond formation between pyrazole and triazolo-pyridine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical parameters : Solvent polarity, catalyst loading (e.g., CuSO₄/sodium ascorbate ratios), and purification via column chromatography .

How can reaction yields be optimized for hybrid heterocycles with triazole and oxadiazole motifs?

Answer (Advanced):
Yield optimization involves:

  • Catalyst screening : Copper(I) iodide or ruthenium complexes for improved CuAAC efficiency .
  • Microwave-assisted synthesis : Reduced reaction times (e.g., from 16 hours to 30 minutes) for cyclization steps .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole formation but require careful pH control to avoid side reactions .
  • In-line monitoring : Use of HPLC or LC-MS to track intermediate stability and adjust reaction conditions dynamically .

What analytical techniques are most effective for characterizing this compound?

Answer (Basic):

  • NMR spectroscopy : ¹H/¹³C NMR for verifying regiochemistry of triazole and oxadiazole rings (e.g., distinguishing 1,2,3-triazole vs. 1,2,4-triazole) .
  • High-resolution mass spectrometry (HRMS) : Confirmation of molecular formula (e.g., resolving isotopic patterns for bromine or chlorine substituents) .
  • X-ray crystallography : Definitive structural elucidation of crystalline intermediates .

How should contradictory solubility or stability data be resolved?

Answer (Advanced):

  • Computational modeling : Use density functional theory (DFT) to predict solvation energies and pKa values, aligning experimental solubility with computational data .
  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways via LC-MS to identify instability triggers .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing discrepancies in stability assays .

What strategies are recommended for establishing structure-activity relationships (SAR)?

Answer (Advanced):

  • Bioisosteric replacement : Substitute the 3-methyloxadiazole group with 1,3,4-thiadiazole or tetrazole to assess impact on target binding .
  • Molecular docking : Screen against kinase or GPCR targets to identify critical interactions (e.g., hydrogen bonding with the pyrazole carboxamide) .
  • Proteolysis-targeting chimera (PROTAC) design : Link the compound to E3 ligase ligands to evaluate degradation efficiency of disease-related proteins .

What parameters are critical for HPLC purity assessment?

Answer (Basic):

  • Column selection : C18 reverse-phase columns for resolving polar heterocycles .
  • Mobile phase optimization : Gradient elution with acetonitrile/water (0.1% formic acid) to separate closely related impurities .
  • Detection wavelength : UV monitoring at 254 nm (aromatic π-π* transitions) or 210 nm (amide bonds) .

How can researchers validate the compound’s mechanism of action in enzymatic assays?

Answer (Advanced):

  • Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets .
  • Mutagenesis analysis : Engineer enzyme active-site residues (e.g., Ala-scan) to identify critical interaction sites .

What computational tools are recommended for reaction pathway prediction?

Answer (Advanced):

  • Quantum chemical calculations : Use Gaussian or ORCA for transition-state modeling of cyclization steps .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel heterocycle syntheses .
  • Cheminformatics : Generate synthetic accessibility scores (SAscore) to prioritize feasible routes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。